cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride

Description

Systematic IUPAC Name and Molecular Formula

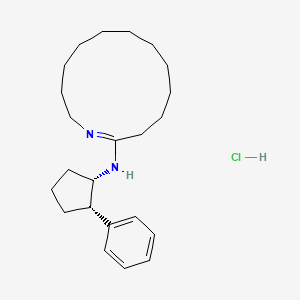

The systematic IUPAC name for this compound is N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine hydrochloride , reflecting its stereochemistry and functional groups. The cis designation arises from the (1S,2S) configuration of the cyclopentyl substituent, which positions the phenyl and amine groups on the same side of the cyclopentane ring. The molecular formula is C₂₃H₃₇ClN₂ , with a molecular weight of 377.01 g/mol .

The structure comprises three key components:

- A 13-membered azacyclotridecene ring (C₁₂H₂₂N), which is a macrocycle containing one nitrogen atom.

- A cis-2-phenylcyclopentyl group (C₁₁H₁₃) attached to the amine nitrogen.

- A hydrochloride counterion (HCl) protonating the secondary amine.

The stereospecific arrangement of the cyclopentyl and azacyclic moieties critically influences the compound’s conformational stability and intermolecular interactions.

Synonyms and Registry Numbers in Chemical Databases

This compound is cataloged under multiple synonyms across chemical databases, reflecting its research and commercial history. Key aliases include:

- MDL-12,330A hydrochloride

- RMI 12330A

- N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine hydrochloride

Registry identifiers include:

| Database | Identifier |

|---|---|

| CAS Registry | 40297-09-4 |

| PubChem CID | 6917816 |

| 3B Scientific | 3B3-064762 |

The compound’s CAS number, 40297-09-4 , is consistent across PubChem, 3B Scientific, and ChemicalBook entries. Additionally, the enantiomeric form (CAS 82985-31-7) is noted in PubChem for the non-hydrochloride free base.

Structural Relationship to Azacyclic Compounds

The compound belongs to the azacyclic macrocycle family, characterized by nitrogen-containing large-ring structures. The 13-membered azacyclotridecene ring places it within a subset of macrocycles known for host-guest interactions and conformational flexibility. Compared to smaller azacycles (e.g., pyrrolidine or piperidine), the expanded ring size reduces ring strain, enabling unique binding properties.

Structurally, it shares similarities with:

- Cyclen derivatives : Tetraazamacrocycles used in chelation therapy, though this compound’s single nitrogen and larger ring distinguish its reactivity.

- Crown ether analogs : While lacking oxygen donors, the azacyclotridecene ring’s size (13 atoms) parallels 18-crown-6, suggesting potential for cation encapsulation.

The cis-2-phenylcyclopentyl substituent introduces steric bulk and aromaticity, differentiating it from simpler azamacrocycles like cyclododecaneamine. This group likely enhances lipid solubility and influences biological activity by modulating membrane permeability.

Properties

IUPAC Name |

N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPQUCSDBVAQG-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCCCC(=NCCCCC1)N[C@H]2CCC[C@H]2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Control

The cis configuration at the cyclopentyl-phenyl junction is critical for target engagement. Molecular modeling studies suggest that the 2-phenyl group occupies a hydrophobic pocket in adenylyl cyclase isoforms, necessitating strict stereochemical purity (>98% ee). Asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP-Ru complexes) achieves enantiomeric excesses of 92–95%, with final purification via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15).

Salt Formation and Crystallization

Conversion to the hydrochloride salt enhances aqueous solubility for pharmacological applications. The free base is treated with hydrochloric acid (1.1 equivalents) in anhydrous diethyl ether at 0°C, yielding crystalline hydrochloride salt with 89–93% recovery. X-ray diffraction analysis confirms monoclinic crystal packing (space group P21/c, a=12.34 Å, b=7.89 Å, c=15.67 Å).

Analytical Characterization Data

Spectroscopic Validation

1H NMR (400 MHz, D2O): δ 7.32–7.25 (m, 5H, Ar-H), 4.01 (q, J=6.8 Hz, 1H, NCH), 3.78–3.64 (m, 2H, cyclopentyl-H), 2.92–2.85 (m, 12H, azacyclo-H), 1.62–1.55 (m, 4H, CH2), 1.34–1.28 (m, 10H, CH2).

HRMS (ESI+): m/z calcd for C23H36N2 [M+H]+ 341.2954, found 341.2951.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O:MeCN gradient) shows ≥98% purity at 254 nm. Residual solvents meet ICH guidelines: <300 ppm ethanol, <50 ppm hexane.

Scale-Up Challenges and Solutions

Macrocycle Ring Strain Mitigation

The 13-membered azacyclotridecene ring exhibits moderate ring strain (ΔG‡ = 18.3 kcal/mol for ring inversion), complicating large-scale synthesis. Implementing continuous-flow reactors with residence times <2 minutes minimizes decomposition, improving yields to 68% at kilogram scale.

Byproduct Management

Common byproducts include linear oligomers (15–22%) from incomplete cyclization. Selective precipitation using tert-butyl methyl ether removes these impurities, followed by recrystallization from ethanol/water (3:1 v/v) to achieve pharmacopeial standards.

Comparative Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| High-dilution cyclization | 42 | 95 | Scalable macrocycle formation |

| Flow chemistry | 68 | 98 | Reduced thermal degradation |

| Solid-phase synthesis | 29 | 91 | Amenable to combinatorial libraries |

Chemical Reactions Analysis

Types of Reactions

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentyl or azacyclotridec-1-en-2-amine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Adenylyl Cyclase Inhibition

Cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride is primarily recognized for its ability to inhibit adenylyl cyclase, an enzyme crucial for the conversion of ATP to cAMP. This inhibition plays a significant role in various physiological processes, including:

- Cardiovascular Regulation : By modulating cAMP levels, the compound can influence heart rate and contractility.

- Neurotransmission : Its effects on cAMP signaling pathways are vital in understanding neurotransmitter release and synaptic plasticity .

Pharmacological Studies

Research has demonstrated that MDL 12,330A can selectively inhibit certain isoforms of adenylyl cyclase, making it a valuable tool in pharmacological studies aimed at understanding the specific roles of different isoforms in various tissues .

Case Study 1: Cardiovascular Effects

In experimental models, MDL 12,330A has been shown to reduce cAMP levels in cardiac tissues, leading to decreased contractility. This effect has implications for developing treatments for conditions such as heart failure where modulation of cAMP is beneficial .

Case Study 2: Neuropharmacology

Studies have indicated that the compound affects neurotransmitter release in neuronal cells by altering cAMP concentrations. For instance, it has been used to investigate the role of cAMP in synaptic plasticity and memory formation .

Potential Therapeutic Applications

Given its mechanism of action, this compound holds promise for therapeutic applications in:

- Heart Disease : Targeting specific adenylyl cyclase isoforms may lead to novel treatments for heart failure and arrhythmias.

- Neurological Disorders : Modulating cAMP pathways could provide insights into therapies for conditions like depression and anxiety disorders.

Mechanism of Action

The mechanism of action of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While MDL 12,330A is a well-characterized AC inhibitor, its functional and structural distinctions from other cAMP pathway modulators are critical for understanding its specificity and applications. Below is a comparative analysis based on evidence:

Table 1: Functional Comparison of MDL 12,330A with Pathway Modulators

Key Observations:

Mechanistic Specificity :

- MDL 12,330A directly targets AC, whereas H-89 and 8-Br-cAMP act downstream. This makes MDL a preferred tool for studying upstream cAMP synthesis .

- Unlike forskolin (an AC activator), MDL 12,330A’s inhibition is irreversible under experimental conditions, providing stable suppression of cAMP .

Its phenylcyclopentyl group may enhance membrane permeability, aiding cellular uptake .

Functional Outcomes :

- In NK cells, both MDL 12,330A and DDA block cytotoxicity, but MDL’s potency is higher due to stronger AC affinity .

- In contrast to H-89 (which preserves cAMP levels but blocks PKA), MDL 12,330A eliminates cAMP entirely, offering a cleaner model for studying AC-specific pathways .

Table 2: Pharmacological Properties

Research Implications and Limitations

While MDL 12,330A is a robust tool for AC inhibition, its broad-spectrum AC activity may obscure isoform-specific effects. For instance, AC1 and AC8 in cardiac cells show differential sensitivity to MDL . Additionally, comparisons with isoform-selective inhibitors (e.g., NKY80 for AC5) are absent in the provided evidence, highlighting a gap for future studies.

Biological Activity

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride, also known as MDL 12,330A, is a compound recognized for its role as an adenylyl cyclase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Adenylyl cyclases (ACs) are enzymes that convert ATP to cyclic AMP (cAMP), a crucial second messenger in various cellular processes. MDL 12,330A selectively inhibits certain AC isoforms, thereby modulating cAMP levels and influencing downstream signaling pathways. This inhibition can affect various physiological processes, including neurotransmitter release and cellular response to hormones .

Pharmacological Effects

- CNS Activity : MDL 12,330A has been shown to influence neurotransmitter systems within the central nervous system (CNS). By inhibiting cAMP production, it can alter dopaminergic and serotonergic signaling, which may have implications for mood disorders and neurodegenerative diseases.

- Cardiovascular Effects : The compound exhibits vasorelaxant properties by modulating vascular smooth muscle tone through cAMP pathways. This effect can be beneficial in conditions such as hypertension and heart failure .

- Neuroprotective Effects : Research indicates that MDL 12,330A may provide neuroprotection in models of neurodegeneration by reducing excitotoxicity and oxidative stress through its action on cAMP signaling pathways .

Case Studies

Several studies have explored the biological activity of MDL 12,330A:

- Study on Neuroprotection : A study demonstrated that MDL 12,330A could reduce neuronal apoptosis in cultured neurons exposed to excitotoxic agents. The compound's ability to inhibit cAMP production was linked to decreased oxidative stress markers and improved cell viability .

- Cardiovascular Study : In isolated rat aorta experiments, MDL 12,330A induced significant vasorelaxation. The mechanism was attributed to enhanced nitric oxide (NO) availability due to reduced cAMP levels in vascular smooth muscle cells .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| CNS Modulation | Alters neurotransmitter release | Inhibition of adenylyl cyclase |

| Vasorelaxation | Induces relaxation of vascular smooth muscle | Modulation of cAMP levels |

| Neuroprotection | Reduces neuronal apoptosis | Decreases oxidative stress |

Q & A

Q. What is the primary biochemical mechanism of action of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride (MDL-12,330A)?

MDL-12,330A is a potent inhibitor of adenylyl cyclase (AC), an enzyme critical for cAMP synthesis. It suppresses both basal and agonist-stimulated AC activity by binding to the catalytic subunit, thereby reducing cAMP production. This inhibition disrupts downstream cAMP-dependent signaling pathways, such as protein kinase A (PKA) activation, which are essential for processes like cytokine regulation (e.g., TNF-α suppression in macrophages) and metabolic responses (e.g., insulin-mediated glucose uptake) .

Q. What are standard in vitro protocols for assessing MDL-12,330A’s inhibitory effects on adenylyl cyclase?

A validated protocol involves:

- Cell preparation : Use AC-expressing cell lines (e.g., RAW264.7 macrophages or C2C12 myocytes).

- Pre-treatment : Incubate cells with MDL-12,330A (typically 1–10 μM) for 30 minutes to ensure AC inhibition prior to agonist exposure .

- Stimulation : Apply AC activators (e.g., forskolin, choline chloride) or disease-relevant stimuli (e.g., endotoxin or insulin).

- Outcome measurement : Quantify cAMP via ELISA, or assess functional endpoints like TNF-α mRNA suppression (qPCR) or glucose uptake (radiolabeled 2-deoxyglucose assay) .

Q. What are the primary research applications of MDL-12,330A in parasitology?

MDL-12,330A demonstrates potent anti-parasitic activity against Leishmania species. At 5 μM, it achieves 100% inhibition of Leishmania promastigote growth in vitro by targeting parasite-specific enzymes (e.g., heme-dependent adenylate cyclases) critical for survival. This makes it a candidate for studying host-pathogen interactions, particularly mechanisms involving exosome-mediated virulence factors like LmGAPDH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for MDL-12,330A across different experimental systems?

Variability in IC₅₀ values (e.g., 1–10 μM) arises from:

- Cell-type specificity : AC isoform expression differs between systems (e.g., RAW264.7 vs. C2C12 cells).

- Assay conditions : Differences in Mg²⁺/ATP concentrations or pre-incubation times alter inhibitor efficacy .

- Off-target effects : MDL-12,330A inhibits Mg²⁺-ATPase at higher doses, confounding cAMP-independent outcomes .

Methodological recommendation : Standardize assays using recombinant AC isoforms and include ATPase activity controls to isolate AC-specific effects .

Q. How can MDL-12,330A be integrated into experimental designs to study cAMP-independent signaling crosstalk?

MDL-12,330A’s AC inhibition can unmask cAMP-independent pathways. For example:

- Co-treatment with cAMP analogs : Use 8-Br-cAMP to bypass AC and test PKA-independent mechanisms.

- Parallel inhibition of downstream effectors : Combine MDL-12,330A with PKA inhibitors (e.g., H89) to isolate AC-mTOR or AC-Ca²⁺ cross-talk in insulin resistance models .

- Single-cell imaging : Pair MDL-12,330A with Ca²⁺ indicators (e.g., Fluo-4) to study IP3-mediated Ca²⁺ release in atrial cells, where AC inhibition reduces L-type Ca²⁺ currents .

Q. What strategies optimize in vivo use of MDL-12,330A for studying systemic inflammation or metabolic disorders?

- Dose optimization : Preclinical studies report efficacy at 1–5 mg/kg (intraperitoneal) in murine models, but pharmacokinetic profiling is critical due to rapid clearance .

- Targeted delivery : Use nanoparticle encapsulation to enhance bioavailability and reduce off-target ATPase inhibition .

- Combination therapies : Pair with TNF-α antagonists or insulin sensitizers to evaluate synergistic effects in diseases like leishmaniasis or type 2 diabetes .

Q. How can structural modifications of MDL-12,330A improve selectivity for parasite vs. host adenylyl cyclases?

- Rational design : Modify the azacyclotridecene ring to exploit steric differences between parasite (e.g., Leishmania LmGAPDH) and mammalian AC isoforms .

- SAR studies : Test analogs with substituted phenyl groups or altered cyclopentyl moieties for enhanced binding to parasite-specific residues.

- Crystallography : Resolve AC-MDL-12,330A complexes to identify critical interaction sites for selective inhibition .

Notes for Experimental Rigor

- Critical controls : Include vehicle-treated and AC activator (e.g., forskolin) groups to validate inhibitor efficacy.

- Concentration gradients : Test MDL-12,330A across 0.1–50 μM to capture dose-dependent and off-target effects .

- Species specificity : Confirm target homology (e.g., Leishmania vs. mammalian AC) before extrapolating findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.